Ethyl 4-(heptanoylamino)benzoate
Description
Ethyl 4-(heptanoylamino)benzoate is an ester derivative of benzoic acid featuring a heptanoylamino (-NHCOC₆H₁₃) substituent at the para position of the benzene ring. Its structure consists of a hydrophobic heptanoyl chain linked via an amide bond to the aromatic core, followed by an ethyl ester group. This compound’s physicochemical properties, such as solubility and lipophilicity, are influenced by the balance between its polar (amide, ester) and nonpolar (heptanoyl chain) moieties.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
ethyl 4-(heptanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-3-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20-4-2/h9-12H,3-8H2,1-2H3,(H,17,18) |
InChI Key |
IXFSWSDRYDZLOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(heptanoylamino)benzoate typically involves the esterification of 4-(heptanoylamino)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(heptanoylamino)benzoic acid+ethanolacid catalystEthyl 4-(heptanoylamino)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(heptanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(heptanoylamino)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: 4-(heptanoylamino)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction.
Scientific Research Applications
Chemistry: Ethyl 4-(heptanoylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed ester hydrolysis. It can also serve as a probe to investigate the interactions between esters and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. Its structural features may be exploited to design new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a plasticizer, a component in coatings, and as an additive in various formulations to enhance product performance.
Mechanism of Action
The mechanism of action of Ethyl 4-(heptanoylamino)benzoate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the compound acts as a substrate that binds to the active site of the enzyme. The enzyme then catalyzes the cleavage of the ester bond, resulting in the formation of 4-(heptanoylamino)benzoic acid and ethanol. The molecular targets and pathways involved in this process include the active site residues of the enzyme that facilitate the nucleophilic attack on the ester bond.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of ethyl 4-substituted benzoates is highly dependent on the nature of the substituent. Key analogues include:
Key Observations :
- Lipophilicity: The heptanoyl chain in the target compound likely increases lipophilicity compared to analogues with aromatic (e.g., benzamido, phenylamino) or polar (e.g., dimethylamino) groups. This property may enhance membrane permeability in biological applications .
- Solubility: EDB’s high solubility in DMSO contrasts with the reduced solubility expected for the heptanoyl derivative in polar solvents due to its long alkyl chain.
Data Tables
Table 1: Molecular Weights and Key Functional Groups
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Ethyl 4-(heptanoylamino)benzoate* | C₁₆H₂₃NO₃ | 293.36 | Ester, amide, heptanoyl chain |
| Ethyl 4-(dimethylamino)benzoate (EDB) | C₁₁H₁₅NO₂ | 193.24 | Ester, dimethylamino |
| Ethyl 4-(carbamoylamino)benzoate | C₁₀H₁₂N₂O₃ | 208.21 | Ester, urea |
| SABA1 | C₂₂H₂₀ClN₃O₅S | 498.92 | Ester, sulfonamide, carbamoyl |
*Calculated based on structural formula.
Research Findings and Trends
- Hydrogen Bonding: Amide and urea groups (e.g., in carbamoylamino derivatives) enhance interactions with biological targets .
- Steric Effects: Bulky substituents (e.g., heptanoyl) may limit utility in photopolymerization but improve pharmacokinetic properties in drug design .
- Solubility-SAR Trade-off: Polar groups (e.g., dimethylamino) improve solubility but may reduce bioavailability due to excessive hydrophilicity .
Biological Activity
Ethyl 4-(heptanoylamino)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid derivatives with heptanoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with ethanol to yield this compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that various synthesized derivatives displayed effective antibacterial activity against a range of pathogens, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
The results demonstrated that certain derivatives showed promising activity, suggesting that this compound may also possess similar properties, warranting further investigation into its efficacy against these microorganisms .
Antifungal Activity
In addition to antibacterial effects, compounds related to this compound have been evaluated for antifungal activity. Studies have shown effectiveness against fungi such as:
- Candida albicans
- Aspergillus flavus
- Trichophyton mentagrophytes
These findings suggest a broad spectrum of antifungal activity, which could be beneficial in treating fungal infections .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity. Further research is needed to clarify these mechanisms.
Case Study 1: Antibacterial Efficacy
In a controlled study, derivatives similar to this compound were tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for the most active compounds. This suggests a potential application in developing new antibacterial agents .
Case Study 2: Antifungal Activity Assessment
Another study evaluated the antifungal efficacy of compounds related to this compound. The results demonstrated that certain derivatives had an MIC of less than 32 µg/mL against Candida species, indicating strong antifungal potential .
Data Summary Table
| Activity Type | Pathogen/Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Escherichia coli | 16 - 64 µg/mL |
| Staphylococcus aureus | 16 - 64 µg/mL | |
| Pseudomonas aeruginosa | 32 - 128 µg/mL | |
| Klebsiella pneumoniae | 16 - 64 µg/mL | |
| Antifungal | Candida albicans | <32 µg/mL |
| Aspergillus flavus | <32 µg/mL | |
| Trichophyton mentagrophytes | <32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
